N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
-
Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the preparation of the 6-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
-
Attachment of the Dimethylaminoethyl Group: : The next step involves the alkylation of the benzo[d]thiazole ring with 2-chloro-N,N-dimethylethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
-
Formation of the Phenylpropanamide Backbone: : The final step is the coupling of the intermediate with 3-phenylpropanoic acid or its derivative. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Hydrochloride Salt Formation: : The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more cost-effective reagents and solvents. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
-
Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating the mechanisms of action of various biological pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against certain diseases or its ability to modulate biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group may facilitate binding to receptors or enzymes, while the benzo[d]thiazole and phenylpropanamide moieties contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylacetamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is unique due to the presence of the 6-methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding properties and specificity compared to similar compounds without the methyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-16-9-11-18-19(15-16)26-21(22-18)24(14-13-23(2)3)20(25)12-10-17-7-5-4-6-8-17;/h4-9,11,15H,10,12-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYVLLRQAXRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.